![molecular formula GeTe B088831 Germanium telluride CAS No. 12025-39-7](/img/structure/B88831.png)
Germanium telluride
Übersicht
Beschreibung
Germanium telluride (GeTe) is a chemical compound of germanium and tellurium . It is a component of chalcogenide glasses and exhibits semimetallic conduction and ferroelectric behavior . It exists in three major crystalline forms: room-temperature α (rhombohedral) and γ (orthorhombic) structures, and high-temperature β (cubic, rocksalt-type) phase . Doped germanium telluride is a low-temperature superconductor .
Synthesis Analysis
GeTe can be synthesized through various methods. One approach involves the disproportionation reaction of metastable Ge(I)X solutions to prepare halide-terminated colloidal Ge nanoparticles . Another method is the vapor–liquid–solid (VLS) growth method . The synthesis of GeTe nanoparticles can also be achieved through a colloidal approach .
Molecular Structure Analysis
GeTe has a rhombohedral crystal structure . It is known to exhibit four different structural states: three at room temperature (one amorphous and two crystalline, α and γ) and one at high temperature (crystalline, β) .
Chemical Reactions Analysis
GeTe can transform between amorphous and crystalline states . The crystalline state has a low resistivity (semiconducting at room temperature) and the amorphous state has a high resistivity . The difference in resistivity can be up to six orders of magnitude depending on the film quality, GeTe compositions, and nucleation site formation .
Physical And Chemical Properties Analysis
GeTe is a phase-change material (PCM) from the chalcogenide family . It undergoes a reversible transition between amorphous and crystalline phase when subjected to optical or electrical pulse . The fast structural reversibility makes GeTe an ideal material for data storage devices . GeTe is one of the best candidates for non-volatile memory technologies because of its high speed, low power consumption, scalability, data retention, and storage capacity .
Wissenschaftliche Forschungsanwendungen
Phase-Change Memory (PCM) Devices
GeTe: is renowned for its rapid and reversible phase transition between amorphous and crystalline states, triggered by optical or electrical pulses. This property makes it an ideal candidate for PCM devices , which are integral to non-volatile memory technologies. These devices benefit from GeTe’s high speed, low power consumption, scalability, data retention, and storage capacity, making it a superior alternative for data storage solutions .
Optical Data Storage
Leveraging its phase-change capabilities, GeTe is used in rewritable optical disks such as DVDs. The material’s ability to switch between different states allows for high-density data storage, which is crucial for the ever-growing need for data archiving and retrieval .
Infrared (IR) Technology
GeTe: finds applications in IR technology, including IR detectors, sensors, windows, and lasers . Its optical properties in the IR spectrum make it suitable for a variety of devices that operate within this wavelength range, providing advancements in both civilian and military technologies .
Thermoelectric Materials
As a thermoelectric material, GeTe is effective in converting temperature differences into electrical voltage and vice versa. This application is particularly useful in waste heat recovery systems, such as those for automotive exhaust emissions, and in radioisotope thermoelectric generators .
Ferroelectric and Spintronics
GeTe: exhibits ferroelectric properties, which are leveraged in applications requiring polarization switching, such as non-volatile ferroelectric random access memory (FeRAM). Additionally, its spintronic applications are being explored, where the material’s intrinsic properties are used to manipulate electron spin, offering a pathway to advanced memory and logic devices .
Photonics
In photonics, GeTe is investigated for its significant changes in refractive index and resistivity between its two states. This makes it a promising material for photonic devices like waveguides and modulators, which can benefit from its phase-change characteristics .
High-Speed Switching and Reconfigurable Circuits
GeTe: ’s high OFF/ON resistivity ratio is exploited in DC and RF switching applications, providing reliable performance with fewer mechanical components. It also contributes to reconfigurable circuits, which can adapt their functionality in response to different stimuli, enhancing the versatility of electronic devices .
Terahertz (THz) Technology
The compound’s unique properties are utilized in THz technology , where GeTe can be used as split-ring resonators and modulators. This application is crucial for the development of devices operating in the THz frequency range, which is important for imaging and communication technologies .
Wirkmechanismus
Target of Action
Germanium telluride (GeTe) is a phase-change material (PCM) from the chalcogenide family . Its primary targets are data storage devices and non-volatile memory (NVM) technologies . GeTe’s fast structural reversibility and ability to undergo a reversible transition between amorphous and crystalline phases when subjected to optical or electrical pulses make it an ideal material for these applications .
Mode of Action
GeTe interacts with its targets by changing its phase from an amorphous state to a highly conductive crystalline state at approximately 180–230°C temperature . This phase change results in a drop in the material’s resistivity by six orders of magnitude . The phase transitions of GeTe can be fast, reversible, and repeatable, with drastic property changes .
Biochemical Pathways
These phase transitions are driven by external stimuli such as temperature, optical, or electrical pulses . The phase transitions result in changes in resistivity, which are exploited in data storage applications .
Pharmacokinetics
The absorption and distribution of GeTe in a device are determined by the application of external stimuli, while the metabolism and excretion can be likened to the phase transitions it undergoes .
Result of Action
The result of GeTe’s action is a significant change in resistivity, which is exploited in data storage applications . In its crystalline state, GeTe has a low resistivity and behaves like a semiconductor at room temperature. In contrast, its amorphous state has a high resistivity . These drastic changes in the properties of the material have been exploited in data storage applications .
Action Environment
The action of GeTe is influenced by environmental factors such as temperature and the application of optical or electrical pulses . The phase transitions require specific heating and cooling processes known as the thermal actuation method . To achieve the amorphous state, the solid is heated up beyond the melting temperature with a high current pulse in a short amount of time and rapidly quenched or cooled down . Crystallization happens when GeTe is heated to a crystallization temperature lower than the melting temperature with a relatively longer and lower current pulse, and a slow quenching process with the current gradually reduced .
Safety and Hazards
Zukünftige Richtungen
GeTe-based compounds have drawn attention as one of the most promising thermoelectrics for mid-to-high-temperature applications such as heat recovery from automotive exhaust emissions and radioisotope thermoelectric generators . The thermoelectric performance of GeTe-based materials can be improved by general methods such as band engineering and phonon engineering . Further progress has been made to optimize thermoelectric performance using targeted strategies that take advantage of the structural properties of GeTe .
Eigenschaften
IUPAC Name |
tellanylidenegermanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/GeTe/c1-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQYATWDVHIOAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ge]=[Te] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeTe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311129 | |
Record name | Germanium telluride (GeTe) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
12025-39-7 | |
Record name | Germanium telluride (GeTe) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12025-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Germanium telluride (GeTe) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Germanium telluride (GeTe) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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